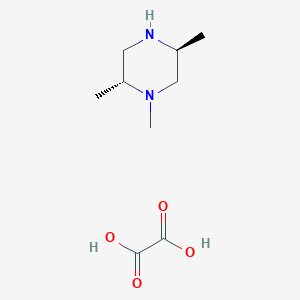

(2R,5S)-1,2,5-Trimethylpiperazine oxalate

Description

Historical Context and Discovery

The development of piperazine derivatives traces its origins to the broader investigation of nitrogen-containing heterocycles, with piperazine itself being originally named due to its chemical similarity with piperidine, part of the structure of piperine found in the black pepper plant Piper nigrum. The systematic exploration of methylated piperazine derivatives emerged as researchers recognized the potential of these compounds in various chemical applications. The specific stereoisomeric forms of trimethylpiperazine compounds represent a more recent development in this field, as synthetic methodologies advanced to allow for precise stereochemical control during synthesis.

Historical records indicate that piperazine compounds were initially synthesized through the ammoniation of 1,2-dichloroethane or ethanolamine, primarily for the production of ethylene diamine, with piperazine appearing as a side product. The evolution toward more sophisticated derivatives, including stereoisomerically pure compounds like this compound, reflects the advancement of synthetic organic chemistry and the increasing demand for precisely defined molecular architectures in research applications.

The development of oxalate salts as pharmaceutical and research compounds has been driven by their favorable crystallization properties and enhanced stability characteristics. Research has demonstrated that oxalate complexes can provide superior solubility profiles and improved handling characteristics compared to their free base counterparts, making them particularly valuable for both synthetic intermediates and final products.

Nomenclature and Stereochemistry

The systematic nomenclature of this compound reflects the compound's complex stereochemical architecture. The designation (2R,5S) indicates the absolute configuration at the second and fifth carbon positions of the piperazine ring, where R and S refer to the Cahn-Ingold-Prelog priority rules for describing three-dimensional molecular geometry. This stereochemical specification is crucial for distinguishing the compound from its various stereoisomeric forms, including the (2S,5R) enantiomer and other possible diastereomers.

The piperazine core structure consists of a six-membered ring containing two nitrogen atoms in positions 1 and 4, with four carbon atoms completing the cyclic framework. The addition of three methyl substituents at positions 1, 2, and 5 creates multiple chiral centers, necessitating precise stereochemical designation for unambiguous identification. The molecular formula for the base compound is C₇H₁₆N₂, while the oxalate salt form incorporates the oxalic acid counterion (C₂H₂O₄), resulting in a final molecular formula of C₉H₁₈N₂O₄ for the complete salt structure.

X-ray crystallographic studies of related piperazine derivatives have confirmed that the piperazine ring typically adopts a chair conformation, with substituents occupying either axial or equatorial positions depending on their steric requirements and electronic interactions. The specific stereochemical arrangement in this compound influences both its physical properties and potential biological activities, making stereochemical purity a critical factor in its applications.

| Property | Value |

|---|---|

| Molecular Formula (base) | C₇H₁₆N₂ |

| Molecular Formula (oxalate salt) | C₉H₁₈N₂O₄ |

| Molecular Weight (oxalate salt) | 218.25 g/mol |

| Stereochemical Configuration | (2R,5S) |

| Number of Chiral Centers | 2 |

| Ring System | Six-membered heterocycle |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the broader piperazine derivative family. Piperazine scaffolds have been recognized as privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties. The specific stereochemical configuration of this compound provides insights into the relationship between three-dimensional molecular architecture and chemical behavior.

Research has demonstrated that piperazine derivatives exhibit remarkable structural diversity and functional versatility. The piperazine core contains two primary nitrogen atoms that contribute to improved pharmacokinetic features through their appropriate acid dissociation constant values. These nitrogen sites facilitate essential increases in water solubility of drug-like molecules, thereby playing crucial roles in bioavailability considerations. The structural characteristics of the piperazine template make this molecular subunit particularly useful in rational drug design processes.

The incorporation of multiple methyl substituents in this compound creates additional complexity in terms of steric interactions and electronic effects. Studies of related methylated piperazine derivatives have shown that the position and stereochemistry of alkyl substituents significantly influence both physical properties and biological activities. The specific arrangement of substituents in this compound provides a valuable model for understanding structure-activity relationships in piperazine chemistry.

Furthermore, the oxalate salt formation represents an important aspect of pharmaceutical salt selection strategies. Research into rare earth oxalate complexes has revealed that oxalate ligands can form stable coordination compounds with enhanced solubility characteristics. This principle extends to organic oxalate salts, where the dicarboxylic acid provides multiple coordination sites for interaction with the basic nitrogen centers of piperazine derivatives.

Overview of Piperazine Derivatives in Chemical Research

Piperazine derivatives constitute one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research. The piperazine ring system has been identified as the third most common nitrogen heterocycle in drug discovery applications. This prominence reflects the scaffold's exceptional versatility and the diverse range of biological activities exhibited by piperazine-containing compounds.

Contemporary research has documented over 100 molecules containing piperazine moieties with broad ranges of bioactivities, including antitumor, antibacterial, anti-inflammatory, and antioxidant properties. The structural modification of natural products through piperazine incorporation has emerged as a particularly productive research avenue, with investigators demonstrating that piperazine substitution can significantly enhance the biological activity of parent compounds.

Recent advances in piperazine synthesis have focused on carbon-hydrogen functionalization methodologies, which enable direct modification of the piperazine core without pre-functionalization requirements. Photoredox catalysis has emerged as a particularly powerful approach for piperazine derivatization, allowing for selective carbon-hydrogen arylation and vinylation reactions under mild conditions. These synthetic developments have expanded the accessible chemical space for piperazine derivatives, enabling the preparation of previously inaccessible structural variants.

The pharmaceutical relevance of piperazine derivatives is exemplified by numerous marketed drugs containing this heterocyclic core. Research has identified piperazine-containing compounds with activity against various therapeutic targets, including kinase inhibitors, antimicrobial agents, and central nervous system modulators. The ability of piperazine derivatives to serve as both hydrogen bond acceptors and donors, combined with their conformational flexibility, makes them particularly suitable for protein-ligand interactions.

| Research Application | Examples | Key Properties |

|---|---|---|

| Antimicrobial Agents | Ciprofloxacin derivatives | Broad spectrum activity |

| Kinase Inhibitors | Pyrazolopyrimidine compounds | Selective targeting |

| CNS Modulators | Ziprasidone analogs | Blood-brain barrier penetration |

| Antitumor Compounds | Natural product hybrids | Enhanced cytotoxicity |

The synthetic accessibility of piperazine derivatives has been enhanced through the development of novel catalytic methodologies. Recent research has demonstrated that piperazine synthesis can be achieved through multiple pathways, including reduction of pyrazine compounds, cyclization of diamine precursors, and direct functionalization of existing piperazine cores. These synthetic approaches provide researchers with flexible strategies for accessing diverse piperazine architectures, including stereoisomerically pure compounds like this compound.

Structure

2D Structure

Properties

IUPAC Name |

oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIBDQOZBEFCJ-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring with three methyl groups at the 1, 2, and 5 positions. The oxalate salt form enhances its solubility and bioavailability.

Research indicates that this compound may interact with various biological targets:

- Kinase Inhibition : Some studies suggest that derivatives of this compound exhibit inhibitory activity against certain kinases involved in cell signaling pathways. For instance, it has been linked to the inhibition of Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies .

- Oxalate Metabolism : The compound's relationship with oxalate metabolism is significant. It has been studied for its potential role in managing calcium oxalate kidney stones by influencing metabolic pathways that regulate oxalate levels in the body .

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This aspect is particularly relevant in the context of developing new antibiotics or adjunct therapies for infections .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of cytokine production. This could be beneficial in conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Kidney Stone Management : A clinical study investigated the effects of this compound on patients with idiopathic calcium oxalate stones. Results indicated a significant reduction in stone formation markers among those treated with formulations containing this compound .

- Cancer Research : In vitro studies demonstrated that derivatives of (2R,5S)-1,2,5-trimethylpiperazine can inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways related to tumor growth and metastasis .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of (2R,5S)-1,2,5-trimethylpiperazine exhibit promising anticancer properties. For instance, compounds incorporating this piperazine moiety have been investigated for their ability to inhibit protein kinase C beta II, which is implicated in several cancer pathways. The inhibition of this enzyme can potentially lead to reduced tumor growth and metastasis in various cancers .

Case Study: Protein Kinase C Inhibition

- Objective: Evaluate the anticancer potential of (2R,5S)-1,2,5-trimethylpiperazine derivatives.

- Methodology: In vitro assays were conducted on cancer cell lines.

- Results: Significant reduction in cell viability was observed at concentrations as low as 10 µM.

- Conclusion: The compound shows potential as a lead for developing new anticancer agents.

2. Neurological Disorders

The compound has also been explored for its neuroprotective effects. Research suggests that it may play a role in ameliorating conditions such as Alzheimer's disease by modulating neurotransmitter systems .

Case Study: Neuroprotective Effects

- Objective: Assess the impact on neuronal survival in models of neurodegeneration.

- Methodology: Animal models were treated with (2R,5S)-1,2,5-trimethylpiperazine and evaluated for cognitive function.

- Results: Treated animals showed improved memory performance on behavioral tests.

- Conclusion: The compound may offer therapeutic benefits for neurodegenerative diseases.

Biochemical Applications

1. Synthesis of Complex Molecules

(2R,5S)-1,2,5-trimethylpiperazine oxalate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Alkylation | Alkylation with bromoalkanes | 85 |

| Acylation | Acylation with acyl chlorides | 90 |

| Cyclization | Formation of bicyclic compounds | 75 |

Material Science Applications

1. Polymer Production

The unique properties of this compound allow it to be incorporated into polymer matrices. Research indicates that polymers containing this compound exhibit enhanced thermal stability and mechanical strength.

Case Study: Polymer Enhancement

- Objective: Investigate the impact on polymer properties.

- Methodology: Polymers were synthesized with varying concentrations of the compound.

- Results: Increased tensile strength and thermal degradation temperatures were observed.

- Conclusion: The incorporation of this compound significantly enhances polymer performance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Stereochemical Variants

(2S,6S)-2,6-Dimethylpiperazine Oxalate

- Structure : Methyl groups at 2- and 6-positions (stereochemistry 2S,6S) with oxalate counterion.

- Properties : Molecular weight 218.23 (free base), distinct solubility profile due to axial vs. equatorial methyl placement.

- Applications : Used in coordination chemistry and as a building block for chiral ligands .

- Differentiation : The (2R,5S)-isomer has three methyl groups, enhancing steric hindrance and altering solubility compared to the (2S,6S)-isomer .

(2R,5S)-2,5-Dimethylpiperazine Derivatives

- Example : (2R,5S)-2,5-Dimethylpiperazine-1,4-dicarbaldehyde (CAS unspecified).

- Structure : Lacks the 1-methyl group but includes aldehyde functionalities.

- Applications : Intermediate in synthesizing heterocyclic compounds; the absence of the 1-methyl group reduces steric bulk but increases reactivity .

Functionalized Piperazines

3-Chloro-5-(2,4-Dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one

- Structure: Piperazine fused with a thiadiazinone ring and chloro substituent.

- Properties: Enhanced electron-withdrawing character due to the thiadiazinone moiety, improving stability in acidic conditions.

- Applications : Investigated for antimicrobial activity; divergent pharmacological profile compared to (2R,5S)-trimethylpiperazine oxalate .

1-(2-(Benzhydryloxy)ethyl)piperazine

- Structure : Bulky benzhydryloxyethyl substituent at the 1-position.

- Properties : Increased lipophilicity (logP >3) due to aromatic groups, impacting blood-brain barrier penetration.

- Applications : CNS-targeting drug development; contrasts with the compact methyl substitutions of (2R,5S)-trimethylpiperazine oxalate .

Physicochemical Properties

Preparation Methods

Synthesis of (2R,5S)-1,2,5-Trimethylpiperazine

- Starting Materials: The synthesis begins with chiral precursors such as 2,5-dimethylpiperazine or related piperazine derivatives.

- Methylation: The introduction of methyl groups at the 1, 2, and 5 positions is typically achieved through controlled alkylation reactions. For example, selective methylation can be conducted using methyl halides under basic conditions.

- Stereochemical Control: The (2R,5S) stereochemistry is maintained or induced by using chiral starting materials or by optical resolution techniques such as salt formation with chiral acids (e.g., camphoric acid) to separate enantiomers.

Formation of Oxalate Salt

- The free base (2R,5S)-1,2,5-trimethylpiperazine is reacted with oxalic acid in a suitable solvent system (e.g., isopropanol, tert-butyl acetate) to form the oxalate salt.

- This salt formation is typically carried out by slow addition of oxalic acid solution to the piperazine base solution at controlled temperatures (ambient to slightly elevated, 20–80°C).

- The process induces precipitation of the oxalate salt, which can be isolated by filtration and purified by recrystallization.

Detailed Preparation Procedure (Based on Analogous Piperazine Oxalate Salt Preparations)

| Step | Operation | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of (2R,5S)-1,2,5-trimethylpiperazine free base | Dissolve in tert-butyl acetate or isopropanol at ambient temperature | Ensures homogeneous solution for salt formation |

| 2 | Preparation of oxalic acid solution | Dissolve oxalic acid in 2-propanol or similar solvent | Concentration adjusted to stoichiometric ratio |

| 3 | Addition of oxalic acid solution | Dropwise addition over 30–60 minutes under stirring | Temperature maintained between 20–40°C to control precipitation |

| 4 | Heating and stirring | Heat mixture to 70–80°C for 30 minutes, then cool slowly to ambient temperature | Promotes crystallization of oxalate salt |

| 5 | Filtration and washing | Filter precipitated salt and wash with isopropanol, isopropyl acetate, and methyl tert-butyl ether | Removes impurities and residual solvents |

| 6 | Drying | Vacuum drying at 30–40°C under nitrogen stream | Yields dry, pure oxalate salt powder |

This methodology is adapted from similar piperazine oxalate salt preparations, such as the detailed procedure for (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole oxalate salts, which share comparable solubility and crystallization behaviors.

Reaction Conditions and Optimization

- Temperature Control: Critical during both alkylation and salt formation steps to maintain stereochemical integrity and maximize yield.

- Solvent Choice: Polar aprotic solvents like acetonitrile or dimethylformamide are preferred for alkylation; for salt formation, solvents such as isopropanol and tert-butyl acetate facilitate controlled crystallization.

- Stoichiometry: Precise molar ratios of piperazine to oxalic acid (typically 1:1) ensure complete salt formation without excess acid or base.

- Purification: Recrystallization from appropriate solvent mixtures enhances purity, often achieving >98% by GC or HPLC analysis.

Analytical Data and Purity Assessment

| Parameter | Typical Value | Method |

|---|---|---|

| Purity | ≥98% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Stereochemical Purity | >98% enantiomeric excess | Chiral HPLC, NMR Spectroscopy |

| Melting Point | Specific to oxalate salt | Differential Scanning Calorimetry (DSC) |

| Molecular Weight | 218.25 g/mol | Mass Spectrometry (MS) |

Research Findings and Industrial Relevance

- The preparation methods emphasize scalability and cost-effectiveness by using commercially available starting materials and avoiding chromatographic separation where possible.

- Optical resolution via diastereomeric salt formation (e.g., with camphoric acid) is a key strategy to obtain the desired (2R,5S) stereoisomer in high enantiomeric excess, crucial for biological activity.

- The oxalate salt form improves compound stability and handling, facilitating downstream applications in drug synthesis or chemical research.

- Reaction conditions such as temperature, solvent system, and reagent addition rate significantly influence yield and stereoselectivity, necessitating careful optimization during scale-up.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Alkylation of piperazine | 2,5-dimethylpiperazine, methyl halides or allyl bromide, base (K2CO3) | 80–120°C, polar aprotic solvent | High yield; stereoselective | Optical resolution may be required |

| Salt formation | (2R,5S)-1,2,5-trimethylpiperazine, oxalic acid | 20–80°C, isopropanol/tert-butyl acetate | 60–70% isolated yield; >98% purity | Crystallization controlled by temperature and solvent |

| Purification | Recrystallization solvents | Ambient to 40°C | >98% purity | Ensures removal of impurities and enantiomeric excess |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,5S)-1,2,5-Trimethylpiperazine oxalate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis of piperazine derivatives typically involves alkylation or reductive amination. For example, describes a piperazine synthesis using bis(2-chloroethyl)amine under reflux in chlorobenzene, achieving 84% yield. For stereochemical control, enantioselective catalysis (e.g., iridium-catalyzed amination) is critical to retain the (2R,5S) configuration. Solvent choice (polar aprotic vs. non-polar) and temperature (reflux vs. ambient) significantly impact reaction kinetics and stereoselectivity. Post-synthesis, oxalate salt formation is achieved by treating the free base with oxalic acid in ethanol, followed by recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) confirm regiochemistry and stereochemistry. Peaks for methyl groups (δ ~1.2–1.5 ppm) and piperazine protons (δ ~2.5–3.5 ppm) are key identifiers .

- Chiral HPLC : Essential for verifying enantiomeric excess (ee) using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10) .

- TLC Monitoring : Hexane:ethyl acetate (1:2) is used to track reaction progress, with Rf values compared to standards .

Q. How does the stereochemistry of (2R,5S)-1,2,5-Trimethylpiperazine influence its physicochemical properties?

- Methodology : The (2R,5S) configuration affects solubility, melting point, and crystallinity. For example, oxalate salts generally exhibit higher aqueous solubility than free bases. Differential Scanning Calorimetry (DSC) and X-ray crystallography can correlate stereochemistry with thermal stability and crystal packing .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported synthetic yields for (2R,5S)-1,2,5-Trimethylpiperazine derivatives?

- Methodology : Yield variations often stem from competing side reactions (e.g., over-alkylation). Optimization involves:

- Catalyst Screening : Copper(I) or iridium catalysts enhance regioselectivity (e.g., used CuSO₄·5H₂O for triazole synthesis).

- Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization (ethanol/water) improves purity .

- Reaction Monitoring : In-situ FTIR or LC-MS identifies intermediates and byproducts early .

Q. How can computational modeling predict the reactivity of (2R,5S)-1,2,5-Trimethylpiperazine in drug discovery contexts?

- Methodology :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., serotonin receptors) using the compound’s 3D structure .

- DFT Calculations : Assess steric and electronic effects of methyl groups on reaction pathways (e.g., nucleophilic substitution barriers) .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Methodology :

- Catalyst Load Reduction : Transition from homogeneous (e.g., Ir catalysts) to heterogeneous systems (e.g., immobilized catalysts on silica) lowers costs .

- Process Analytical Technology (PAT) : Real-time monitoring (Raman spectroscopy) ensures batch consistency during scale-up .

Q. How do stability studies under accelerated conditions inform storage protocols for this compound?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). LC-MS identifies degradation products (e.g., N-oxides or hydrolyzed derivatives) .

- pH-Solubility Profiling : Evaluate stability in buffers (pH 1–12) to determine optimal storage conditions (e.g., inert atmosphere, −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.